2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
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Description
2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₈O₂Si and its molecular weight is 268.47. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Aerobic Oxidation : A study by Khusnutdinova, Rath, & Mirica (2012) explored the aerobic oxidation of a Pd(II) dimethyl complex, leading to the formation of a Pd(III) species and ultimately ethane and a monomethyl complex. This research has implications in the development of Pd catalysts for oxidative coupling of C-H bonds.
Insertion and Ene Reactions : Niesmann, Klingebiel, & Noltemeyer (1996) investigated the reactions of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane with compounds having acidic protons, leading to various insertion products. This work, detailed in their paper, contributes to the understanding of silyl ether and aminochlorosilane formation (Niesmann et al., 1996).
Intramolecular Cyclization : Gimazetdinov et al. (2017) discussed the intramolecular cyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate, leading to bicyclo[3.1.0]hexene structure. This research provides insights into cyclopropane ring closure mechanisms (Gimazetdinov et al., 2017).
Thermal Isomerization : Research by Naka et al. (2008) on the thermolysis of certain silacyclohexenes resulted in products from dyotropic rearrangement, contributing to the knowledge of silicon species in such rearrangements (Naka et al., 2008).
Synthesis and Utilization in Reactions : A study by Johns, Grant, & Marshall (2003) focused on the synthesis and utilization of indium (I) iodide for in-situ formation of enantioenriched allenylindium reagents and their addition to aldehydes. This contributes to the field of inorganic compound synthesis and reaction mechanisms (Johns et al., 2003).
Properties
IUPAC Name |
2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGPHRQKCDCZAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698433 |
Source
|
Record name | 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96685-53-9 |
Source
|
Record name | 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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